Cas no 896283-78-6 (N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide)

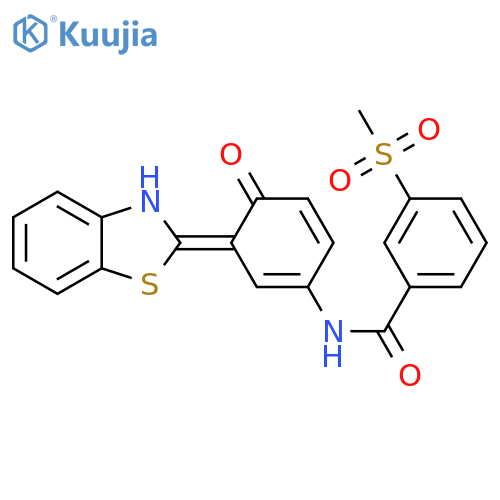

896283-78-6 structure

商品名:N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide

CAS番号:896283-78-6

MF:C21H16N2O4S2

メガワット:424.492742538452

CID:6477187

N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide

- CZGLTDHHZWUFTB-UHFFFAOYSA-N

-

- インチ: 1S/C21H16N2O4S2/c1-29(26,27)15-6-4-5-13(11-15)20(25)22-14-9-10-18(24)16(12-14)21-23-17-7-2-3-8-19(17)28-21/h2-12,23H,1H3,(H,22,25)/b21-16+

- InChIKey: JHUGCYWLVDRDFI-LTGZKZEYSA-N

- ほほえんだ: C(NC1C=CC(=O)/C(=C2\NC3=CC=CC=C3S\2)/C=1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2557-0023-5mg |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2557-0023-2μmol |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2557-0023-1mg |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2557-0023-2mg |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2557-0023-20mg |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2557-0023-4mg |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2557-0023-3mg |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2557-0023-15mg |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2557-0023-75mg |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2557-0023-100mg |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |

896283-78-6 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

896283-78-6 (N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide) 関連製品

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量